molecular formula C10H14N2O4 B6639221 (2S)-3-methyl-2-[[2-(1,2-oxazol-3-yl)acetyl]amino]butanoic acid

(2S)-3-methyl-2-[[2-(1,2-oxazol-3-yl)acetyl]amino]butanoic acid

Cat. No. B6639221
M. Wt: 226.23 g/mol
InChI Key: ICPDNVVHCWEWOV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-methyl-2-[[2-(1,2-oxazol-3-yl)acetyl]amino]butanoic acid, also known as Gabapentin, is a pharmaceutical drug used to treat epilepsy and neuropathic pain. It was first approved by the FDA in 1993 for the treatment of epilepsy and later in 2002 for the treatment of neuropathic pain. Gabapentin is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and is believed to act by modulating the activity of voltage-gated calcium channels in the brain.

Mechanism of Action

(2S)-3-methyl-2-[[2-(1,2-oxazol-3-yl)acetyl]amino]butanoic acid is believed to act by modulating the activity of voltage-gated calcium channels in the brain. It is thought to bind to a specific subunit of the alpha-2-delta protein, which is part of the voltage-gated calcium channel complex. This binding reduces the influx of calcium ions into the presynaptic neuron, which in turn reduces the release of excitatory neurotransmitters such as glutamate and substance P.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to reduce neuronal excitability. This compound has also been shown to reduce the release of glutamate and substance P, which are excitatory neurotransmitters that can contribute to pain and other neurological disorders.

Advantages and Limitations for Lab Experiments

(2S)-3-methyl-2-[[2-(1,2-oxazol-3-yl)acetyl]amino]butanoic acid has several advantages for use in laboratory experiments. It is a relatively safe and well-tolerated drug, with few side effects. It is also readily available and can be easily administered to animals in a laboratory setting. However, there are some limitations to its use in laboratory experiments. This compound has a relatively short half-life, which means that it may need to be administered multiple times over the course of an experiment. Additionally, its effects may be variable depending on the animal model being used and the specific experimental conditions.

Future Directions

There are several areas of future research that could be pursued with (2S)-3-methyl-2-[[2-(1,2-oxazol-3-yl)acetyl]amino]butanoic acid. One potential area of research is the development of new formulations or delivery methods for the drug that could improve its efficacy or reduce its side effects. Another area of research is the identification of new therapeutic uses for this compound, particularly in the treatment of psychiatric disorders such as depression and schizophrenia. Finally, there is a need for further research into the mechanism of action of this compound, which could lead to the development of new drugs that target the same pathways.

Synthesis Methods

(2S)-3-methyl-2-[[2-(1,2-oxazol-3-yl)acetyl]amino]butanoic acid is synthesized through a multi-step process starting from the commercially available starting material, 1,4-butanediol. The first step involves the conversion of 1,4-butanediol to gamma-butyrolactone, followed by the reaction of gamma-butyrolactone with potassium cyanide to form 4-hydroxybutyronitrile. The nitrile group is then hydrolyzed to form 4-hydroxybutanoic acid, which is subsequently protected as its methyl ester. The final step involves the reaction of the protected 4-hydroxybutanoic acid with 2-(1,2-oxazol-3-yl)acetic acid to form this compound.

Scientific Research Applications

(2S)-3-methyl-2-[[2-(1,2-oxazol-3-yl)acetyl]amino]butanoic acid has been extensively studied for its therapeutic potential in a variety of neurological and psychiatric disorders. It has been shown to be effective in the treatment of neuropathic pain, migraine headaches, bipolar disorder, and anxiety disorders. This compound has also been studied for its potential use in the treatment of alcohol and drug addiction, restless leg syndrome, and hot flashes associated with menopause.

properties

IUPAC Name

(2S)-3-methyl-2-[[2-(1,2-oxazol-3-yl)acetyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-6(2)9(10(14)15)11-8(13)5-7-3-4-16-12-7/h3-4,6,9H,5H2,1-2H3,(H,11,13)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPDNVVHCWEWOV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=NOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CC1=NOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.